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In the landscape of gas chromatography (GC), particularly in the analysis of hydrocarbon

mixtures, the precise identification of compounds is paramount. Retention time (t_R) serves as

a fundamental parameter for this purpose. However, absolute retention times can fluctuate

between different instruments, columns, and analytical runs due to minor variations in

temperature, flow rate, and other experimental conditions.[1][2] To overcome this, the use of

reference compounds to calculate relative retention times and retention indices provides a

more robust and transferable method for compound identification.[1][3][4] This guide explores

the use of undecane (n-C11) as a reference standard for determining the retention behavior of

other n-alkanes.

Undecane is a suitable internal standard for the analysis of other C10-C12 hydrocarbons due

to its well-defined boiling point (196 °C) and predictable elution behavior.[5][6] By comparing

the retention times of other alkanes to that of undecane, a standardized retention profile can

be established, aiding in the qualitative analysis of complex hydrocarbon samples.

Comparative Retention Data of n-Alkanes Relative
to Undecane
The following table summarizes the retention times for a series of n-alkanes, with their retention

times presented relative to undecane. This data is derived from a gas chromatography-mass

spectrometry (GC-MS) analysis. The relative retention time (RRT) is calculated as:

RRT = t_R (alkane) / t_R (undecane)
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n-Alkane
Chemical
Formula

Retention Time
(min)

Relative
Retention Time
(vs. Undecane)

Kovats
Retention
Index (I)

n-Decane C10H22 7.5 0.81 1000

n-Undecane C11H24 9.3 1.00 1100

n-Dodecane C12H26 11.4 1.23 1200

n-Tridecane C13H28 13.9 1.49 1300

n-Tetradecane C14H30 16.6 1.78 1400

n-Pentadecane C15H32 19.4 2.09 1500

n-Hexadecane C16H34 22.2 2.39 1600

n-Heptadecane C17H36 24.9 2.68 1700

n-Octadecane C18H38 27.6 2.97 1800

n-Nonadecane C19H40 30.1 3.24 1900

n-Eicosane C20H42 32.5 3.49 2000

n-Heneicosane C21H44 34.8 3.74 2100

n-Docosane C22H46 37.0 3.98 2200

n-Tricosane C23H48 39.1 4.20 2300

n-Tetracosane C24H50 41.2 4.43 2400

n-Pentacosane C25H52 43.1 4.63 2500

n-Hexacosane C26H54 44.9 4.83 2600

n-Heptacosane C27H56 46.8 5.03 2700

n-Octacosane C28H58 48.4 5.20 2800

n-Nonacosane C29H60 49.6 5.33 2900

n-Tricontane C30H62 50.9 5.47 3000

n-Hentriacontane C31H64 52.2 5.61 3100
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n-Dotriacontane C32H66 53.4 5.74 3200

n-Tritriacontane C33H68 54.9 5.90 3300

n-

Tetratriacontane
C34H70 56.6 6.09 3400

n-

Pentatriacontane
C35H72 58.6 6.30 3500

Data adapted from a GC-MS analysis of n-alkanes.[7] The Kovats Retention Index is a

standardized, dimensionless value that is defined as 100 times the carbon number for n-

alkanes.[3][8]

The Role of Kovats Retention Index
The Kovats Retention Index (I) is a widely adopted method for standardizing retention times.[3]

It relates the retention time of an analyte to those of bracketing n-alkanes. For an n-alkane, the

Kovats index is simply its carbon number multiplied by 100.[1][4] For any other compound, its

retention index is calculated by logarithmic interpolation of its adjusted retention time between

the adjusted retention times of two consecutive n-alkanes.[3]

The formula for the Kovats Retention Index (I) under isothermal conditions is:

I = 100 * [n + (log(t'R(unknown) ) - log(t'R(n))) / (log(t'R(N) ) - log(t'R(n)))]

Where:

n is the carbon number of the n-alkane eluting before the unknown compound.

N is the carbon number of the n-alkane eluting after the unknown compound.

_t'R is the adjusted retention time (retention time of the compound minus the retention time

of an unretained compound).

For temperature-programmed gas chromatography, a linear interpolation is used.[2]

Experimental Protocol for n-Alkane Analysis
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The following is a representative experimental protocol for the analysis of n-alkanes using gas

chromatography.

1. Standard Preparation: A standard mixture of n-alkanes (e.g., C10 to C40) is prepared in a

suitable solvent such as hexane or dichloromethane.[9] The concentration of each alkane

should be within the linear dynamic range of the detector, typically in the range of 5 to 100 nmol

injected on-column.

2. Gas Chromatography (GC) System: A gas chromatograph equipped with a flame ionization

detector (FID) or a mass spectrometer (MS) is used.

3. Chromatographic Conditions:

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m length x

0.25 mm internal diameter x 0.25 µm film thickness), is commonly used for alkane

separation.[9]

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0

mL/min).[9][10]

Injection: A splitless or split injection can be used, with an injector temperature of around

290-300 °C.[10][11]

Oven Temperature Program: A temperature program is employed to ensure the elution of a

wide range of alkanes. A typical program starts at a lower temperature (e.g., 60-80 °C), holds

for a few minutes, and then ramps up to a final temperature (e.g., 300-320 °C) at a rate of

10-15 °C/min, followed by a final hold period.[9][10]

Detector:

FID: The detector temperature is typically set around 265 °C.[12]

MS: The ion source temperature is set around 200-230 °C, and the mass spectrometer is

operated in electron impact (EI) mode.[9][10] For quantitative analysis, selected ion

monitoring (SIM) of characteristic alkane fragment ions (m/z 57, 71, 85) can be used.[7]

[10]
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4. Data Analysis: The retention time of each n-alkane in the standard mixture is recorded. The

retention times of unknown compounds in a sample can then be compared to this standard

calibration to determine their relative retention times and calculate their Kovats Retention

Indices.

Workflow for Determining Alkane Retention Times
The following diagram illustrates the general workflow for using a series of n-alkanes, including

undecane, as a reference for determining the retention times and retention indices of other

compounds.
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Caption: Workflow for alkane analysis using a reference standard.
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Logical Relationship for Retention Index Calculation
The determination of the Kovats Retention Index for an unknown compound is based on its

elution relative to two bracketing n-alkanes.

Input Data
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Caption: Logical flow for calculating the Kovats Retention Index.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. phytochemia.com [phytochemia.com]

2. Qualitative Methods of GC/MS Analysis:Retention Time and Retention Index : Shimadzu
(Europe) [shimadzu.eu]

3. Kovats retention index - Wikipedia [en.wikipedia.org]

4. agilent.com [agilent.com]

5. Undecane - Wikipedia [en.wikipedia.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b072203?utm_src=pdf-body-img
https://www.benchchem.com/product/b072203?utm_src=pdf-custom-synthesis
https://phytochemia.com/en/2014/08/25/gc-analysis-part-iv-retention-indices/
https://www.shimadzu.eu/service-support/technical-support/gas-chromatograph-mass-spectrometry/analysis-results/retention/retention.html
https://www.shimadzu.eu/service-support/technical-support/gas-chromatograph-mass-spectrometry/analysis-results/retention/retention.html
https://en.wikipedia.org/wiki/Kovats_retention_index
https://www.agilent.com/cs/library/support/Documents/RT.pdf
https://en.wikipedia.org/wiki/Undecane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. The use of linear expressions of solute boiling point versus retention to indicate special
interactions with the molecular rings of modified cyclodextrin phases in gas chromatography
- PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Chempendix - Retention Indexes [sites.google.com]

9. academic.oup.com [academic.oup.com]

10. ACP - Characteristics of particulate-bound n-alkanes indicating sources of PM2.5 in
Beijing, China [acp.copernicus.org]

11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

12. GC Analysis of C5-C12 n-Alkanes and BTEX on SUPELCOWAX® 10 [sigmaaldrich.com]

To cite this document: BenchChem. [Undecane as a Chromatographic Landmark: A
Comparative Guide to n-Alkane Retention Times]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b072203#undecane-as-a-reference-for-
retention-times-of-other-alkanes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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